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Compound of Interest

Compound Name: Benzo[d]oxazole-5-carbaldehyde

Cat. No.: B1291999 Get Quote

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal,

and anticancer properties.[1][2][3] This guide provides a comparative analysis of the structure-

activity relationships (SAR) of 2,5-disubstituted benzoxazoles, focusing on quantitative data

from recent studies to inform future drug discovery and development efforts.

Antimicrobial Activity of 2,5-Disubstituted
Benzoxazoles
Numerous studies have explored the antimicrobial potential of 2,5-disubstituted benzoxazoles

against a variety of bacterial and fungal pathogens. The nature of the substituents at both the

2- and 5-positions of the benzoxazole ring plays a crucial role in determining the potency and

spectrum of their antimicrobial activity.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for several 2,5-

disubstituted benzoxazole derivatives against various microorganisms.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2,5-Disubstituted Benzoxazoles
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Compo
und ID

2-
Substitu
ent

5-
Substitu
ent

Bacillus
subtilis

Pseudo
monas
aerugin
osa

Candida
albicans

Candida
krusei

Referen
ce

5c Varies Varies 3.12 - Yes - [4][5]

5e Varies Varies 3.12 Yes - - [4][5]

11 Varies Varies - - - Potent [6][7]

B1

p-

methylph

enyl

2-

substitute

dacetami

do

- - - - [7]

B2

p-

methylph

enyl

2-

substitute

dacetami

do

- - - - [7]

9

p-

substitute

d-benzyl

[[4-(p-

chloro/flu

oro-

phenyl)pi

perazin-

1-

yl]acetam

ido]

- - - - [8]

Unname

d
Varies Varies - - 16 - [9]

Note: A hyphen (-) indicates that data was not provided in the cited source. "Yes" indicates

reported activity without specific quantitative values in the abstract.

From the available data, it is evident that specific substitutions can lead to potent antimicrobial

activity. For instance, compounds 5c and 5e demonstrated significant activity against Bacillus

subtilis with a MIC value of 3.12 µg/mL.[4][5] Furthermore, compound 11 was highlighted as
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the most active against Candida krusei.[6][7] The antibacterial and antimycotic activities of

these compounds have been compared with several standard drugs.[4][5]

Anticancer Activity of 2,5-Disubstituted
Benzoxazoles
In addition to their antimicrobial effects, 2,5-disubstituted benzoxazoles have emerged as a

promising class of anticancer agents.[10] Their mechanism of action often involves the

inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-

2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[10]

The following table summarizes the inhibitory activity of 2,5-disubstituted benzoxazole

derivatives against various human cancer cell lines, typically reported as IC50 values.

Table 2: Comparative Anticancer Activity (IC50) of 2,5-Disubstituted Benzoxazoles

Compound
Series

Target/Cell
Line

Reported
Activity

Key Findings Reference

Substituted

benzoxazoles

VEGFR-2,

HepG2, MCF-7,

HCT-116

IC50 values
Exert anticancer

activity
[10]

2-substituted

benzoxazoles

HeLa, WiDr,

HepG2, MCF-7
Not specified

Compounds 32

and 33 showed

higher activity

[11]

Benzoxazole

derivatives
HCT116 IC50 values

Compounds 4, 6,

25, and 26 had

the best activity

[12]

Note: Specific IC50 values were not consistently available in the abstracts reviewed.

The studies suggest that the anticancer activity of these compounds is highly dependent on the

nature of the substituents. For example, a series of benzoxazole derivatives acting as VEGFR-

2 inhibitors have shown inhibitory activity against HepG2, HCT-116, and MCF-7 cells.[10]
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 2,5-

disubstituted benzoxazoles.

Antimicrobial Susceptibility Testing: Microdilution
Method
The antimicrobial activity of the synthesized compounds is commonly determined using the

microdilution method.[7][9]

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates.

Colonies are then used to prepare a standardized inoculum suspension in a suitable broth,

with the turbidity adjusted to a 0.5 McFarland standard.

Preparation of Test Compounds: The benzoxazole derivatives are dissolved in a suitable

solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are

then prepared in a 96-well microtiter plate using growth medium.

Inoculation and Incubation: Each well is inoculated with the standardized microbial

suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24

hours for bacteria, 35°C for 48 hours for fungi).

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that completely inhibits the visible growth of the

microorganism.

In Vitro Cytotoxicity Assay: MTT Assay
The in vitro anticancer activity of the benzoxazole derivatives is frequently assessed using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented

with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5%

CO2 at 37°C.
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Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the

benzoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh

medium containing MTT solution. The plates are incubated for a few hours, during which

viable cells convert the yellow MTT into purple formazan crystals.

Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved

in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated from

the dose-response curve, representing the concentration of the compound that causes a

50% reduction in cell viability.

Visualizing Synthesis and SAR Workflow
To better understand the development and evaluation of these compounds, the following

diagrams illustrate a general synthesis pathway and a typical structure-activity relationship

workflow.
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General Synthesis of 2,5-Disubstituted Benzoxazoles

Starting Materials

Reaction

Product

2-aminophenol

Condensation Reaction

Carboxylic Acid / Derivative (R1-COOH)

2,5-Disubstituted Benzoxazole

Cyclization
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Structure-Activity Relationship (SAR) Workflow

Synthesis of Analogs

Purification & Characterization

Biological Activity Screening

Data Analysis (SAR Identification)

Lead Optimization

Design of New Analogs

Iterative Cycle

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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